molecular formula C27H19NO3 B11995260 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one

7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one

Cat. No.: B11995260
M. Wt: 405.4 g/mol
InChI Key: CKJOARUFWSRKRU-RMKNXTFCSA-N
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Description

The compound 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one is a complex organic molecule that combines structural elements from coumarins, quinolines, and phenylpropene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Quinoline Attachment: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.

    Phenylpropene Addition: The final step involves the etherification of the coumarin-quinoline intermediate with (2E)-3-phenylprop-2-en-1-ol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage, where the phenylpropene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the quinoline ring.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to achieve substitution at the ether linkage.

Major Products

    Oxidation: Epoxides or diols derived from the phenylpropene moiety.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its ability to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

Given its potential biological activity, this compound could be explored for therapeutic applications. It might exhibit anti-inflammatory, antimicrobial, or anticancer properties, although specific studies would be required to confirm these effects.

Industry

In the materials science field, the compound could be used in the development of new materials with specific optical or electronic properties. Its conjugated system might make it suitable for applications in organic electronics or photonics.

Mechanism of Action

The mechanism of action of 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and coumarin moieties could play a role in these interactions, potentially involving π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-hydroxycoumarin share the coumarin core but lack the quinoline and phenylpropene moieties.

    Quinoline Derivatives: Compounds such as quinine or chloroquine contain the quinoline core but differ significantly in their overall structure.

    Phenylpropene Derivatives: Compounds like eugenol contain the phenylpropene moiety but lack the coumarin and quinoline components.

Uniqueness

7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one: is unique due to its combination of three distinct structural motifs: coumarin, quinoline, and phenylpropene. This unique structure could confer a range of chemical and biological properties not found in simpler analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H19NO3

Molecular Weight

405.4 g/mol

IUPAC Name

7-[(E)-3-phenylprop-2-enoxy]-3-quinolin-2-ylchromen-2-one

InChI

InChI=1S/C27H19NO3/c29-27-23(25-15-13-20-10-4-5-11-24(20)28-25)17-21-12-14-22(18-26(21)31-27)30-16-6-9-19-7-2-1-3-8-19/h1-15,17-18H,16H2/b9-6+

InChI Key

CKJOARUFWSRKRU-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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